molecular formula C9H7BrN2 B592051 7-Bromoisoquinolin-3-amine CAS No. 1192815-02-3

7-Bromoisoquinolin-3-amine

Cat. No.: B592051
CAS No.: 1192815-02-3
M. Wt: 223.073
InChI Key: FBTKUAFGTDENLW-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-3-amine, also known as 7-bromo-3-isoquinolinamine, is a chemical compound with the linear formula C9H7BrN2 . It’s primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves multiple steps. In one method, N-ethyl-N,N-diisopropylamine, tris-(o-tolyl)phosphine, and palladium diacetate are combined in N,N-dimethyl-formamide and heated at 100°C for 3 hours under an inert atmosphere. This is followed by a reaction with lithium hydroxide in water/tetrahydrofuran at 70°C for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) . The molecular weight of this compound is 223.07 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

7-Bromoisoquinolin-3-amine has been utilized in various synthetic pathways and structural studies. For example, Bromo-7-methoxyisoquinoline was produced through the modification of the Pomeranz-Fritsch ring synthesis, revealing insights into the formation mechanisms and the formation of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000). Additionally, the reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia were explored, demonstrating nucleophilic substitution and suggesting the occurrence of the ANRORC mechanism (Sanders, Dijk, & Hertog, 2010).

Catalysis and Organic Synthesis

Research has demonstrated the potential of this compound in facilitating catalytic processes and organic synthesis. Notably, the behavior of 7-bromo-2-naphthol as an organic photoacid has been exploited in organic synthesis for the preparation of benzyl sulfides and polycyclic amines (Strada, Fredditori, Zanoni, & Protti, 2019). Moreover, the efficient protocol for the synthesis of diversely substituted 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones from reactions involving this compound exemplifies its utility in creating complex molecular structures and potentially bioactive compounds (Reddy & Mallesh, 2018).

Biomedical Applications

The compound's role extends to the biomedical field as well, where various derivatives have been synthesized and evaluated for their cytotoxic activity. For instance, a series of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines including derivatives of this compound were obtained and tested for in vitro antitumor activity, indicating potential therapeutic applications (Károlyi et al., 2012).

Safety and Hazards

7-Bromoisoquinolin-3-amine is classified as a hazardous substance. It’s harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Properties

IUPAC Name

7-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTKUAFGTDENLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680959
Record name 7-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192815-02-3
Record name 7-Bromo-3-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192815-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoisoquinolin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70680959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoisoquinolin-3-amine
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-7-bromoisoquinoline-4-carbonitrile (25 g, 101 mmol) in water (100 mL) was added H2SO4 (100 mL) dropwise while cooling in an ice-water bath. Then the mixture was stirred and heated to 115° C. for 3 days. After that, the reaction was cooled down to 0° C. 10 M aqueous NaOH was added to adjust to pH>12. The resulting solid precipitate was collected by filtration, washed with water, and dried under vacuum to yield 4.2 g (19%) of 7-bromo-isoquinolin-3-amine. LCMS (ESI): M+H=222.8; 1H NMR (400 MHz, DMSO-d6) δ 8.76 (s, 1H), 8.00 (t, J=0.8 Hz, 1H), 7.49-7.48 (m, 2H), 6.58 (s, 1H), 6.06 (s, 1H).
Quantity
25 g
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reactant
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100 mL
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Reaction Step One
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100 mL
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Reaction Step One
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0 (± 1) mol
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